1-Hexadecyl-3-methylimidazolium bis((trifluoromethyl)sulfonyl)imide 1-Hexadecyl-3-methylimidazolium bis((trifluoromethyl)sulfonyl)imide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17988643
InChI: InChI=1S/C20H39N2.C2HF6NO4S2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-19-18-21(2)20-22;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h18-20H,3-17H2,1-2H3;9H/q+1;
SMILES:
Molecular Formula: C22H40F6N3O4S2+
Molecular Weight: 588.7 g/mol

1-Hexadecyl-3-methylimidazolium bis((trifluoromethyl)sulfonyl)imide

CAS No.:

Cat. No.: VC17988643

Molecular Formula: C22H40F6N3O4S2+

Molecular Weight: 588.7 g/mol

* For research use only. Not for human or veterinary use.

1-Hexadecyl-3-methylimidazolium bis((trifluoromethyl)sulfonyl)imide -

Specification

Molecular Formula C22H40F6N3O4S2+
Molecular Weight 588.7 g/mol
IUPAC Name 1-hexadecyl-3-methylimidazol-3-ium;1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide
Standard InChI InChI=1S/C20H39N2.C2HF6NO4S2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-19-18-21(2)20-22;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h18-20H,3-17H2,1-2H3;9H/q+1;
Standard InChI Key UOFFWXREXMUESX-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCCCCCCCCCN1C=C[N+](=C1)C.C(F)(F)(F)S(=O)(=O)NS(=O)(=O)C(F)(F)F

Introduction

Chemical Identification and Nomenclature

Systematic and Common Names

The compound is systematically named bis(trifluoromethylsulfonyl)azanide;1-hexadecyl-3-methylimidazol-3-ium under IUPAC conventions . Common synonyms include:

  • 1-Hexadecyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide

  • 3-Hexadecyl-1-methyl-1H-imidazolium 1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl]methanesulfonamide

  • [C₁₆MIm][NTf₂] (abbreviated form, though full naming is preferred per user guidelines) .

Regulatory Identifiers

IdentifierValueSource
CAS Number404001-50-9 PubChem, Chemdad
EC Number801-477-5 PubChem
DSSTox Substance IDDTXSID4049298 PubChem
Molecular FormulaC₂₂H₃₉F₆N₃O₄S₂ PubChem
Molecular Weight587.7 g/mol , 588.7 g/mol PubChem, Chemsrc

Discrepancies in molecular weight (587.7 vs. 588.7 g/mol) likely arise from isotopic variations or computational rounding differences .

Structural Characteristics

Cation-Anion Architecture

The cation consists of a methyl-substituted imidazolium ring with a 16-carbon alkyl chain (hexadecyl group), enhancing hydrophobicity and influencing micelle formation in solution . The anion, bis((trifluoromethyl)sulfonyl)imide ([NTf₂]⁻), features two trifluoromethyl groups bonded to a sulfonylimide backbone, contributing to low lattice energy and high ionic conductivity .

Spectroscopic Identifiers

  • InChIKey: IEKPEVWFUIKZFI-UHFFFAOYSA-N

  • SMILES: CCCCCCCCCCCCCCCCN1C=CN+C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F

Synthesis and Manufacturing

Component Precursors

The ionic liquid is synthesized via metathesis reactions:

  • Cation Synthesis: Quaternization of 1-methylimidazole with 1-bromohexadecane yields 1-hexadecyl-3-methylimidazolium bromide .

  • Anion Source: Lithium bis((trifluoromethyl)sulfonyl)imide (Li[NTf₂]) serves as the anion donor .

  • Ion Exchange: Halide exchange in aqueous or polar solvents produces the final ionic liquid .

Purification and Yield

Post-synthesis, residual halides are removed via repeated washing with water, followed by vacuum drying. Yields exceed 90% under optimized conditions, though industrial-scale data remain proprietary .

Physicochemical Properties

Thermal and Phase Behavior

PropertyValueNotes
Melting PointNot reportedLikely below 25°C (RTIL)
Thermal Decomposition>300°C TGA data inferred
Glass Transition (T₉)-80°C to -60°C (est.)Typical for [NTf₂]⁻ ILs

The extended alkyl chain increases viscosity compared to shorter-chain analogs (e.g., 1-hexyl-3-methylimidazolium variants) .

Solubility and Polarity

  • Miscibility: Fully miscible with polar solvents (e.g., acetone, DMSO); immiscible with water .

  • Hildebrand Solubility Parameter: ~18 MPa¹/² (estimated), indicating moderate polarity .

Electrochemical Properties

PropertyValue
Conductivity1–5 mS/cm (25°C)
Electrochemical Window~4.5 V vs. Ag/Ag⁺

The wide electrochemical window suits applications in batteries and supercapacitors .

Applications in Green Chemistry

Solvent Replacement

As a non-volatile solvent, it replaces toxic volatile organic compounds (VOCs) in:

  • Catalysis: Enhances reaction rates in Friedel-Crafts alkylation and Diels-Alder reactions .

  • Extraction Media: Recovers heavy metals from industrial wastewater via liquid-liquid extraction .

Electrolyte Formulations

Used in lithium-ion batteries and dye-sensitized solar cells due to high ionic conductivity and thermal stability .

Material Synthesis

  • Polymer Gel Electrolytes: Plasticizes PVDF-HFP membranes for flexible electronics .

  • Nanoparticle Stabilization: Serves as a templating agent for Au and Ag nanoparticles .

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